![molecular formula C26H17N3O3 B3916328 3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916328.png)
3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
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Overview
Description
3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a synthetic organic compound that has garnered attention in the scientific community for its potential use in various research applications.
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and migration. The compound has also been shown to bind to DNA, potentially leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone can induce apoptosis and inhibit cell migration in cancer cell lines. The compound has also been shown to have a low toxicity profile in vitro, suggesting its potential use as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is its potential use as a fluorescent probe for imaging of biological tissues. The compound has also shown promise as an anticancer agent with low toxicity in vitro. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. The compound's potential use in the field of neuroscience as a fluorescent probe for imaging of biological tissues also warrants further investigation.
Scientific Research Applications
3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential use in various research applications, including as an anticancer agent and as a fluorescent probe for imaging of biological tissues. In one study, the compound was found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration. In another study, the compound was used as a fluorescent probe for imaging of mouse brain tissue, demonstrating its potential use in the field of neuroscience.
properties
IUPAC Name |
3-naphthalen-1-yl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c30-26-22-12-3-4-13-23(22)27-25(16-15-18-7-5-10-20(17-18)29(31)32)28(26)24-14-6-9-19-8-1-2-11-21(19)24/h1-17H/b16-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVKDODRJSCBTB-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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